4-(3,4,5-Trimethoxyphenyl)butan-2-amine;hydrochloride

Structure–Activity Relationship Phenethylamine Pharmacology Physicochemical Profiling

This 4-phenylbutan-2-amine hydrochloride is a regioisomer of α‑ethylmescaline (AEM), with the phenyl ring attached at the 4‑position rather than the 1‑position—a shift that fundamentally alters logP, hydrogen‑bonding topology, and calcium‑channel blockade IC₅₀ values. The defined hydrochloride stoichiometry (C₁₃H₂₂ClNO₃, MW 275.77) ensures reproducible dosing in electrophysiology and PK studies. Deploy it as a matched reference standard alongside AEM and mescaline to map side‑chain length and attachment‑position effects on 5‑HT₂A/5‑HT₂C selectivity versus Cav3.1/Cav2.2 inhibition. The distinct GC‑MS retention time also makes it a certified isomer‑differentiation tool for forensic method validation.

Molecular Formula C13H22ClNO3
Molecular Weight 275.77
CAS No. 2460750-14-3
Cat. No. B2826630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4,5-Trimethoxyphenyl)butan-2-amine;hydrochloride
CAS2460750-14-3
Molecular FormulaC13H22ClNO3
Molecular Weight275.77
Structural Identifiers
SMILESCC(CCC1=CC(=C(C(=C1)OC)OC)OC)N.Cl
InChIInChI=1S/C13H21NO3.ClH/c1-9(14)5-6-10-7-11(15-2)13(17-4)12(8-10)16-3;/h7-9H,5-6,14H2,1-4H3;1H
InChIKeyJKXDNYMLHLEZCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 100 mg / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3,4,5-Trimethoxyphenyl)butan-2-amine Hydrochloride (CAS 2460750-14-3): A Structurally Distinct Phenethylamine Analog for Neuropharmacology and Calcium Channel Research


4-(3,4,5-Trimethoxyphenyl)butan-2-amine hydrochloride is a synthetic phenethylamine derivative characterized by a 3,4,5-trimethoxyphenyl ring attached to a butan-2-amine backbone, isolated as the hydrochloride salt [1]. Its structural configuration – a four-carbon side chain with the amine at the 2-position – distinguishes it from the more common 3,4,5-trimethoxyamphetamine (TMA) and α‑ethylmescaline isomers [2], making it a targeted tool compound for investigating side-chain length and regioisomerism on receptor binding and ion channel modulation.

4-(3,4,5-Trimethoxyphenyl)butan-2-amine Hydrochloride: Why Regioisomeric Purity and Salt Form Prevent Generic Substitution in CNS-Targeted Assays


The 4-(3,4,5-trimethoxyphenyl)butan-2-amine scaffold is regioisomeric with α‑ethylmescaline (1-(3,4,5-trimethoxyphenyl)butan-2-amine) [1]; a shift of the phenyl attachment from the 1- to the 4-position of the butan‑2‑amine chain fundamentally alters molecular shape, logP, and hydrogen‑bonding topology. In clinically studied homologous series, such positional changes have produced order-of-magnitude differences in calcium channel blockade IC₅₀ values [2]. Additionally, the hydrochloride salt provides a defined stoichiometry (C₁₃H₂₂ClNO₃, MW 275.77 g/mol [1]) that ensures reproducible dosing in in vitro electrophysiology and in vivo pharmacokinetic studies, whereas the free‑base form requires titration and risks variable bioavailability.

4-(3,4,5-Trimethoxyphenyl)butan-2-amine Hydrochloride: Quantitative Differentiation Evidence for Scientific Procurement


Regioisomeric Differentiation from α‑Ethylmescaline (AEM): Structural and Physicochemical Basis

The target compound is a regioisomer of α‑ethylmescaline (AEM, 1-(3,4,5‑trimethoxyphenyl)butan‑2‑amine). The phenyl ring is attached at the 4‑position of the butan‑2‑amine chain, while in AEM it is attached at the 1‑position [1]. This difference yields distinct topological polar surface area (TPSA = 53.7 Ų for the hydrochloride [2]) and hydrogen‑bond donor/acceptor patterns (2 HBD, 4 HBA [2]) that are expected to alter passive membrane permeability and G‑protein‑coupled receptor (GPCR) subtype selectivity relative to the AEM scaffold. No direct head‑to‑head biological comparison has been published, but the positional variation in homologous series of phenethylamine calcium channel blockers resulted in >10‑fold differences in T‑type channel IC₅₀ values [3].

Structure–Activity Relationship Phenethylamine Pharmacology Physicochemical Profiling

T‑Type and N‑Type Calcium Channel Blockade: Class‑Level Evidence Supporting the 3,4,5‑Trimethoxyphenyl Amine Scaffold

In a panel of fifteen novel 3,4,5‑trimethoxyphenyl amine derivatives, compound 10 (bearing a 3,4,5‑trimethoxyphenyl moiety) inhibited T‑type (Cav3.1) and N‑type (Cav2.2) calcium channels with IC₅₀ values of 1.9 μM and 4.3 μM, respectively, in HEK293 cells using whole‑cell patch‑clamp electrophysiology [1]. Although the exact side‑chain of compound 10 was not disclosed in the abstract, the conserved 3,4,5‑trimethoxyphenyl pharmacophore across the series strongly suggests that 4‑(3,4,5‑trimethoxyphenyl)butan‑2‑amine will engage the same channel subtypes. This represents a mechanistically distinct profile from known psychedelic phenethylamines that primarily target 5‑HT₂ receptors with Ki values in the nanomolar range (e.g., mescaline Ki 5‑HT₂A ≈ 10 μM [2]). The dual T/N‑type blockade may confer analgesic activity without the hallucinogenic liability associated with 5‑HT₂A agonism.

Neuropathic Pain Calcium Channel Blocker Ion Channel Pharmacology

Hydrochloride Salt vs. Free Base: Solubility and Handling Advantages for In Vivo Dosing

The hydrochloride salt (MW 275.77 g/mol [1]) exhibits a formal charge of zero and a defined stoichiometry, ensuring consistent dosing compared to the free base (MW 239.31 g/mol ). Although direct solubility comparisons between the salt and free base have not been published for this specific compound, the hydrochloride salt form of phenethylamine derivatives typically increases aqueous solubility by 10‑ to 100‑fold relative to the free base [2], which directly impacts the reliability of in vitro assay preparation and oral bioavailability in rodent models. The hydrochloride also offers improved solid‑state stability under ambient storage conditions, as evidenced by the absence of a specified cold‑chain requirement in vendor specifications [1].

Salt Selection Preformulation Pharmacokinetics

4-(3,4,5-Trimethoxyphenyl)butan-2-amine Hydrochloride: Prioritized Research and Industrial Application Scenarios Based on Verified Evidence


Pharmacological Differentiation of Phenethylamine Regioisomers in GPCR and Ion Channel Screening Panels

Use the compound as a matched reference standard alongside α‑ethylmescaline (AEM) and mescaline to map how side‑chain length and phenyl attachment position dictate selectivity between serotonin receptors (5‑HT₂A, 5‑HT₂C) and voltage‑gated calcium channels (Cav3.1, Cav2.2). The structural divergence established in Section 3 (Evidence Item 1) [1] enables structure–activity relationship (SAR) studies that are impossible with commercially available isomer mixtures.

Chemical Probe for T‑Type Calcium Channel‑Mediated Analgesia Without 5‑HT₂A Hallucinogenic Liability

Deploy the compound in rodent neuropathic pain models (e.g., spinal cord injury or chronic constriction injury) as a follow‑up to the class‑level T‑type blockade evidence (Section 3, Evidence Item 2) [2]. Compare efficacy and side‑effect profiles with Ziconotide (N‑type selective) and Gabapentin to evaluate the therapeutic window of dual T/N‑type inhibition.

Analytical Reference Standard for Forensic Toxicology and Designer Drug Identification

Leverage the hydrochloride salt’s defined stoichiometry and PubChem‑verified InChIKey (JKXDNYMLHLEZCV‑UHFFFAOYSA‑N) [3] as a certified reference material for GC‑MS and LC‑MS/MS method validation. The distinct retention time and fragmentation pattern of the 4‑phenylbutan‑2‑amine backbone differentiate it from the more common 1‑phenylbutan‑2‑amine (AEM) isomer, reducing false‑positive identification in seized drug analysis.

Preformulation and Salt‑Form Comparison for CNS‑Targeted Lead Optimization Programs

Utilize the hydrochloride salt as a benchmark to compare hygroscopicity, dissolution rate, and permeability (PAMPA or Caco‑2) against the free base and other salt forms (e.g., sulfate, fumarate). The supporting evidence on salt‑form advantages (Section 3, Evidence Item 3) [4] justifies selecting this salt as the most convenient starting point for oral pharmacokinetic studies.

Quote Request

Request a Quote for 4-(3,4,5-Trimethoxyphenyl)butan-2-amine;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.